cis-2-Dodecenoic acid

Candida albicans biofilm inhibition antifungal

Procure authentic cis-2-dodecenoic acid (BDSF) to ensure experimental reproducibility in quorum sensing research. This naturally occurring DSF-family signal possesses a defined cis-Δ2 unsaturation on a C12 backbone recognized by the RpfR sensor kinase in Burkholderia cenocepacia—functionally distinct from generic DSF (cis-11-methyl-2-dodecenoic acid) or cis-2-decenoic acid. Validated performance includes ~90% reduction of C. albicans biofilm at 300 µM, 25-fold decreased catheter adherence at 90 µM, and micromolar-level inhibition of P. aeruginosa T3SS. Its non-fungicidal mechanism minimizes resistance risk, making it ideal for anti-virulence drug development, medical device coating R&D, and polymicrobial biofilm studies.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 55928-65-9
Cat. No. B3427009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Dodecenoic acid
CAS55928-65-9
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CC(=O)O
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10-
InChIKeyPAWGRNGPMLVJQH-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2-Dodecenoic Acid (BDSF, CAS 55928-65-9): A Burkholderia-Derived Quorum Sensing Signal for Biofilm and Virulence Research


cis-2-Dodecenoic acid (BDSF, CAS 55928-65-9) is a medium-chain unsaturated fatty acid that functions as a diffusible signal factor (DSF) in the quorum sensing (QS) system of Burkholderia cenocepacia [1]. Originally isolated from B. cenocepacia culture supernatants, this compound is structurally defined as (2Z)-dodec-2-enoic acid (C12:2Δ2) and has been identified as a key regulator of biofilm formation, motility, and virulence factor production in this opportunistic pathogen [2]. Beyond its intraspecies signaling role, BDSF mediates interspecies and interkingdom communication, notably interfering with the QS systems and type III secretion system (T3SS) of Pseudomonas aeruginosa and suppressing the morphological transition and biofilm formation of Candida albicans [3][4]. Unlike many synthetic QS inhibitors, BDSF is a naturally occurring signal molecule, making it a valuable tool for studying native regulatory networks and developing anti-virulence strategies that do not rely on direct antimicrobial activity.

Why cis-2-Dodecenoic Acid (BDSF) Cannot Be Replaced by Generic DSF Analogs: Structural and Functional Specificity


Generic substitution of cis-2-dodecenoic acid (BDSF) with other diffusible signal factor (DSF) family members, such as cis-11-methyl-2-dodecenoic acid (DSF) or cis-2-decenoic acid, is not scientifically valid due to distinct structure-activity relationships that dictate receptor specificity and downstream phenotypic outcomes. BDSF possesses a specific cis-Δ2 unsaturation on a C12 fatty acid backbone, which is recognized by the sensor kinase RpfR in B. cenocepacia and modulates cyclic-di-GMP turnover [1]. In contrast, DSF (cis-11-methyl-2-dodecenoic acid) contains a methyl branch at C11, altering its receptor binding profile and functional efficacy in certain pathogens [2]. Direct comparative studies in C. albicans biofilm models demonstrate that BDSF and its trans-isomer exhibit superior antibiofilm activity compared to farnesol and DSF, confirming that even minor structural alterations lead to significant quantitative differences in biological potency [3]. Furthermore, the receptor systems for BDSF differ fundamentally from those of cis-2-decenoic acid, the latter of which primarily triggers biofilm dispersion in P. aeruginosa via the FadD1 receptor rather than inhibiting initial attachment [4]. Consequently, substituting BDSF with a generic DSF analog in an experimental or therapeutic context would yield non-equivalent results, potentially compromising assay reproducibility and misinterpretation of QS network dynamics.

Quantitative Evidence Guide for cis-2-Dodecenoic Acid: Comparative Performance Against Analogs and In Vivo Efficacy Data


Superior Inhibition of C. albicans Biofilm Formation Compared to Farnesol and DSF

In a direct comparative study using a static microtiter plate model and XTT reduction assay, cis-2-dodecenoic acid (BDSF) at 300 µM reduced C. albicans biofilm formation by approximately 90% when added at the time of cell attachment (0 h), whereas trans-BDSF achieved approximately 60% reduction under identical conditions. The study further demonstrated that BDSF and trans-BDSF were more effective against biofilm formation than both farnesol and the diffusible signal factor cis-11-methyl-2-dodecenoic acid (DSF) [1]. At 30 µM, BDSF reduced germ-tube formation by approximately 70% without affecting yeast growth, indicating a specific effect on the morphological switch essential for biofilm maturation [1]. Real-time RT-PCR analysis revealed that 60 µM BDSF downregulated the hyphae-specific gene HWP1 by approximately 90% and ALS3 by 70–80% [1].

Candida albicans biofilm inhibition antifungal quorum sensing

Effective In Vivo Protection in a Mouse Model of Vaginal Candidiasis

In an experimental mouse model of vaginal candidiasis, cis-2-dodecenoic acid (BDSF) demonstrated significant in vivo protective effects. Treatment with BDSF effectively eliminated vaginal C. albicans infection and relieved inflammatory symptoms in vivo, with the study concluding that BDSF is a novel alternative drug that can efficiently control vaginal candidiasis by inhibiting the virulence factors of C. albicans [1]. While specific quantitative reduction in fungal burden is not detailed in the accessible abstract, the study establishes a direct in vivo efficacy link that complements the in vitro biofilm inhibition data, providing a more complete preclinical efficacy profile.

in vivo efficacy Candida albicans vaginal candidiasis animal model

Potent Reduction of P. aeruginosa Virulence Factors and Biofilm Formation at Micromolar Concentrations

Exogenous addition of cis-2-dodecenoic acid (BDSF) to Pseudomonas aeruginosa cultures resulted in significant downregulation of quorum sensing (QS) and virulence-associated phenotypes. BDSF reduced the transcriptional expression of the QS regulator genes lasR, pqsR, and rhlR, and decreased the production of the QS signals 3-oxo-C12-HSL, Pseudomonas quinolone signal (PQS), and C4-HSL [1]. Consequently, biofilm formation and virulence factor production were downregulated. Furthermore, BDSF and some of its derivatives inhibited the type III secretion system (T3SS) of P. aeruginosa at a micromolar level [1]. In infection models, treatment with BDSF reduced the virulence of P. aeruginosa in both HeLa cell and zebrafish models [1].

Pseudomonas aeruginosa virulence inhibition biofilm T3SS

Selective Inhibition of C. albicans Adherence to Urinary Catheter Surfaces Without Affecting Viability

In an in vitro model evaluating biofilm formation on clinically relevant surfaces, cis-2-dodecenoic acid (BDSF) at 90 µM inhibited Candida albicans cell adherence to polystyrene plates by 4-fold and to siliconized urinary catheters by 25-fold compared to untreated controls [1]. Notably, BDSF at concentrations up to 120 µM did not significantly affect the viability of C. albicans, confirming that the observed anti-adherence effect is due to interference with adhesion mechanisms rather than direct fungicidal activity [1]. Quantitative real-time RT-PCR showed that BDSF treatment reduced the expression of adhesion-related genes ALS1 by 4-fold and EAP1 by 0.25-fold, while increasing YWP1 expression by 4-fold [1].

Candida albicans catheter-associated infection adherence inhibition medical device

Optimal Research and Industrial Applications for cis-2-Dodecenoic Acid Based on Quantitative Evidence


Development of Anti-Virulence Therapeutics Targeting C. albicans Biofilm-Associated Infections

Based on the quantitative evidence showing that cis-2-dodecenoic acid (BDSF) reduces C. albicans biofilm formation by approximately 90% at 300 µM and downregulates key hyphae-specific genes (HWP1 by ~90%, ALS3 by 70-80%) [1], and that it provides in vivo protection in a mouse vaginal candidiasis model [2], this compound is ideally suited for preclinical anti-virulence drug development. Researchers should procure BDSF for in vitro biofilm inhibition assays, gene expression studies, and in vivo efficacy testing in animal models of mucosal and systemic candidiasis. Its non-fungicidal mechanism reduces the risk of resistance development, making it a strategic alternative or adjunct to conventional antifungal agents.

Anti-Biofilm Coatings and Lock Solutions for Urinary Catheters and Indwelling Medical Devices

The demonstrated ability of BDSF to reduce C. albicans adherence to siliconized urinary catheters by 25-fold at 90 µM, without affecting fungal viability up to 120 µM [3], supports its application in the development of anti-biofilm coatings and catheter lock solutions. Industrial R&D teams focused on medical device infection control can utilize BDSF to formulate surfaces or solutions that prevent initial fungal colonization, thereby reducing the incidence of catheter-associated urinary tract infections (CAUTI) and candidemia. Procurement of BDSF is essential for formulation compatibility testing, elution kinetics studies, and efficacy validation using in vitro catheter biofilm models.

Interference with Pseudomonas aeruginosa Quorum Sensing and Type III Secretion for Cystic Fibrosis and Chronic Wound Research

Given the evidence that BDSF inhibits P. aeruginosa T3SS at micromolar levels and downregulates the las, pqs, and rhl QS systems, leading to reduced biofilm formation and virulence [4], researchers focused on chronic P. aeruginosa infections—such as those in cystic fibrosis lungs or chronic wounds—should procure BDSF to investigate interspecies signal interference as a therapeutic strategy. The compound's activity in both HeLa cell and zebrafish infection models [4] validates its use in ex vivo and in vivo studies aimed at attenuating P. aeruginosa pathogenicity without exerting direct selective pressure for antibiotic resistance.

Mechanistic Studies of Interspecies and Interkingdom Quorum Sensing Cross-Talk

As a naturally occurring DSF-family signal produced by B. cenocepacia, BDSF is a critical tool for investigating the molecular mechanisms of interspecies and interkingdom communication. Its structural similarity to DSF yet distinct receptor specificity (RpfR in B. cenocepacia vs. FadD1 for cis-2-decenoic acid in P. aeruginosa) [5] makes it invaluable for comparative QS research. Academic and industrial laboratories should procure authentic BDSF to ensure reproducibility in studies mapping QS networks, identifying novel signal receptors, and characterizing the regulatory cascades governing biofilm dynamics and virulence in polymicrobial communities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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